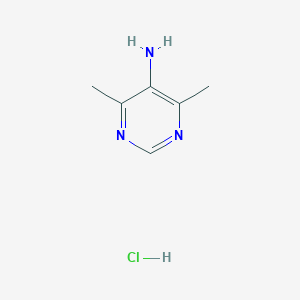

4,6-Dimethylpyrimidin-5-amin;Hydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, a one-pot synthesis method for pyrimido[4,5-d]pyrimidine derivatives is described, which involves the reaction of aminouracil with heterocumulenes, followed by elimination of dimethylamine and tautomerisation under thermal conditions . Another synthesis approach involves heating pyrrolo[2,3-d]pyrimidin-4(3H)-ones with phosphorus pentoxide and amines, which can include amine hydrochlorides, to yield substituted pyrrolo[2,3-d]pyrimidin-4-amines . Additionally, a cyclization reaction involving an intramolecular amide addition to an iminium intermediate formed from 4-amino-pyrimidine-5-carboxamide and aldehydes is used to form highly substituted dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex and is often characterized by various spectroscopic techniques. For example, the structure of a synthesized pyrazolo[3,4-d]pyrimidine derivative was established by elemental analysis, high-resolution mass spectrometry, NMR, IR spectroscopy, and X-ray analysis . The crystal structure of another derivative, a triazolo[1,5-a]pyrimidin-2-amine, was determined by single crystal X-ray diffraction, revealing the presence of inversion dimers and π-stacking interactions .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a range of chemical reactions. Reactions of aminopyrimidines with amines and thiols have been investigated, showing regio- and stereoselective addition reactions to the triple bond of the pyrimidine to form syn- or anti-addition products . The reactivity of these compounds is influenced by the substituents on the pyrimidine ring, which can affect the outcome of the reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For instance, the presence of chlorine in the pyrimidine ring can affect the compound's reactivity and hydrogen bonding potential, as seen in the study of 4-amino-5-chloro-2,6-dimethylpyrimidinium salts . The hydrogen bonding and molecular recognition processes are crucial for the biological activity of these compounds. Theoretical studies, including density functional theory (DFT) calculations, can provide insights into the electronic structure, such as HOMO-LUMO energy levels, and the molecular electrostatic potential, which are important for understanding the chemical reactivity and properties of these compounds .

Wissenschaftliche Forschungsanwendungen

Synthese von Pyrimidinderivaten

Pyrimidine sind Verbindungen mit einer breiten Palette biologischer Aktivitäten, und die Synthese von Pyrimidinderivaten ist in der pharmazeutischen Chemie von Bedeutung . Die Verbindung „4,6-Dimethylpyrimidin-5-amin;Hydrochlorid“ kann zur Synthese neuartiger Verbindungen unter Mikrowellenbestrahlung verwendet werden .

Biologische Aktivitäten von Pyrimidinen

Pyrimidinanaloga haben eine Reihe biologischer Aktivitäten gezeigt, wie z. B. antibakterielle, antimykotische, antiparasitäre, entzündungshemmende, blutdrucksenkende, antivirale, antioxidative, herbizide und krebshemmende Wirkungen . Daher könnte „this compound“ möglicherweise bei der Entwicklung von Medikamenten mit diesen Aktivitäten eingesetzt werden.

Pharmakologisch aktive, verzierte Diazine

Die Verbindung kann zur Synthese pharmakologisch aktiver, verzierter Diazine verwendet werden, insbesondere Pyrimidine (nicht-kondensierte, substituierte Formen), die klinische Anwendungen besitzen .

Synthese von von der FDA zugelassenen Medikamenten

“this compound” kann zur Synthese ausgewählter von der FDA zugelassener Medikamente verwendet werden, bei denen Pyrimidin als zentrale Einheit dient, die verschiedene Substituenten trägt .

Verbesserung der Arzneimittelähnlichkeit und der ADME-Tox-Eigenschaften

Neuartige synthetische Methoden, die „this compound“ verwenden, können Moleküle mit verbesserter Arzneimittelähnlichkeit und ADME-Tox-Eigenschaften erzeugen .

Hemmstoffe des Fibroblasten-Wachstumsfaktor-Rezeptors 4

Die Verbindung kann zur Synthese von Derivaten verwendet werden, die als selektive Hemmstoffe des Fibroblasten-Wachstumsfaktor-Rezeptors 4 wirken . Diese Hemmstoffe haben potenzielle Anwendungen in der Behandlung von Leberzellkarzinomen .

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 4,6-Dimethylpyrimidin-5-amine hydrochloride is the Fibroblast Growth Factor Receptor 4 (FGFR4) . FGFR4 is a protein that plays a crucial role in cell division, regulation of cell growth and maturation, formation of blood vessels, wound healing, and embryonic development .

Mode of Action

4,6-Dimethylpyrimidin-5-amine hydrochloride interacts with FGFR4 by inhibiting its activity . This interaction results in a decrease in the receptor’s ability to signal for cell growth and division . The compound exhibits selectivity for FGFR4 over other fibroblast growth factor receptors .

Biochemical Pathways

The inhibition of FGFR4 affects the fibroblast growth factor (FGF) signaling pathway . This pathway is involved in many biological processes, including cell growth, development, and wound healing . By inhibiting FGFR4, 4,6-Dimethylpyrimidin-5-amine hydrochloride disrupts these processes, particularly in cells where FGFR4 signaling is overactive .

Result of Action

The inhibition of FGFR4 by 4,6-Dimethylpyrimidin-5-amine hydrochloride has been shown to have anti-cancer activity . In particular, it has been observed to block the growth of hepatocellular carcinoma (HCC) tumors . This is likely due to the disruption of the FGF signaling pathway, which is often overactive in cancer cells .

Biochemische Analyse

Biochemical Properties

4,6-Dimethylpyrimidin-5-amine;hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It acts as a nucleophile in many reactions, participating in the formation of bonds with electrophilic centers. This compound is known to interact with enzymes such as pyrimidine nucleoside phosphorylase, which catalyzes the phosphorolysis of pyrimidine nucleosides to produce pyrimidine bases and ribose-1-phosphate . The nature of these interactions often involves hydrogen bonding and van der Waals forces, contributing to the stability and specificity of the biochemical reactions.

Cellular Effects

4,6-Dimethylpyrimidin-5-amine;hydrochloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of certain genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, this compound can modulate cell signaling pathways by interacting with specific receptors or enzymes, leading to changes in cellular responses. For instance, it may inhibit or activate certain kinases, thereby influencing downstream signaling events.

Molecular Mechanism

At the molecular level, 4,6-Dimethylpyrimidin-5-amine;hydrochloride exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s ability to form hydrogen bonds and engage in van der Waals interactions allows it to bind to active sites of enzymes, thereby modulating their activity . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,6-Dimethylpyrimidin-5-amine;hydrochloride can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions such as high temperature or extreme pH . Long-term studies have shown that the compound can have sustained effects on cellular function, with some changes in gene expression and metabolic activity persisting even after the compound is no longer present.

Dosage Effects in Animal Models

The effects of 4,6-Dimethylpyrimidin-5-amine;hydrochloride vary with different dosages in animal models. At lower doses, the compound may have minimal or beneficial effects, such as enhancing certain metabolic pathways or improving cellular function . At higher doses, it can exhibit toxic or adverse effects, including cellular toxicity, disruption of metabolic processes, and potential organ damage. Threshold effects are often observed, where a specific dosage level triggers a significant change in the compound’s impact on the organism.

Metabolic Pathways

4,6-Dimethylpyrimidin-5-amine;hydrochloride is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization within the cell. It can be metabolized by enzymes such as pyrimidine nucleoside phosphorylase, leading to the production of pyrimidine bases and other metabolites . These metabolic pathways are essential for maintaining cellular homeostasis and supporting various biochemical functions.

Transport and Distribution

Within cells and tissues, 4,6-Dimethylpyrimidin-5-amine;hydrochloride is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments . The compound’s distribution is influenced by factors such as its chemical properties, the presence of transport proteins, and the cellular environment.

Subcellular Localization

The subcellular localization of 4,6-Dimethylpyrimidin-5-amine;hydrochloride is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes. The precise localization of the compound within the cell determines its specific biochemical roles and effects.

Eigenschaften

IUPAC Name |

4,6-dimethylpyrimidin-5-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.ClH/c1-4-6(7)5(2)9-3-8-4;/h3H,7H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWWOOHSDBBNEOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=N1)C)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-methylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2515072.png)

![(E)-N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2515075.png)

![{2-Cyano-2-[(5-fluoro-1-benzofuran-2-yl)methylidene]acetyl}urea](/img/structure/B2515080.png)

![3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2515081.png)

![N-((6-cyclopropylpyrimidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2515084.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)propionamide](/img/structure/B2515089.png)